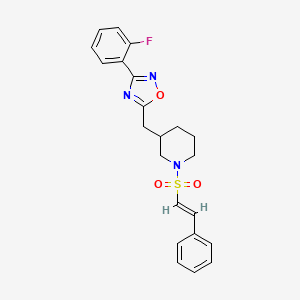
(E)-3-(2-fluorophenyl)-5-((1-(styrylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(E)-3-(2-fluorophenyl)-5-((1-(styrylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole” belongs to a class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through cyclization of a suitable precursor . The piperidine ring could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring and the piperidine ring. The “E” in the name indicates the geometry around the double bond, with the highest priority groups on opposite sides .Chemical Reactions Analysis
As an organic compound, “(E)-3-(2-fluorophenyl)-5-((1-(styrylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole” would be expected to undergo various chemical reactions characteristic of its functional groups, including electrophilic aromatic substitution, nucleophilic substitution, and possibly others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis and Spectral Analysis
(E)-3-(2-fluorophenyl)-5-((1-(styrylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole belongs to a class of compounds known for their biological activities. This is exemplified by the synthesis and spectral analysis of N-substituted derivatives of similar compounds, which have been found to exhibit moderate to significant antibacterial activity (Khalid et al., 2016). Similar research involved the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, highlighting the biological activity of such compounds (Khalid et al., 2016).
Biological Properties and Antimicrobial Activity
The synthesis of compounds similar to (E)-3-(2-fluorophenyl)-5-((1-(styrylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole has shown potential in antimicrobial and antiviral drug development. For instance, the synthesis of 1-benzyl-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)quinolin-4-one demonstrated potential antimicrobial and antiviral properties (Vaksler et al., 2023). Additionally, similar compounds have been synthesized and evaluated for their antimicrobial activity, supporting the significant biological potential of these compounds (Sangshetti & Shinde, 2011).
Potential in Drug Development
Such compounds are also being explored for their pharmacological profiles. For example, ADX47273, a compound with a similar structure, is a metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities, highlighting the potential therapeutic applications of this class of compounds (Liu et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-5-[[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S/c23-20-11-5-4-10-19(20)22-24-21(29-25-22)15-18-9-6-13-26(16-18)30(27,28)14-12-17-7-2-1-3-8-17/h1-5,7-8,10-12,14,18H,6,9,13,15-16H2/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWMVLAYGJYAAB-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)CC3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)CC3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-fluorophenyl)-5-((1-(styrylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

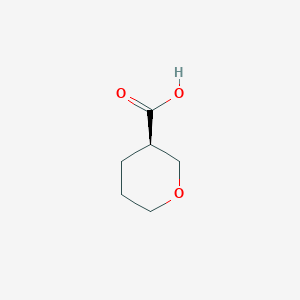
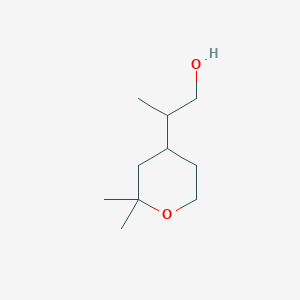
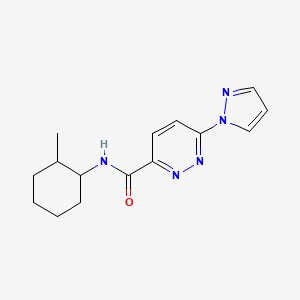
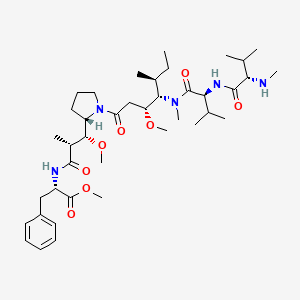
![Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2451881.png)
![1-benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B2451882.png)
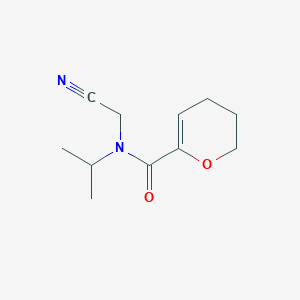
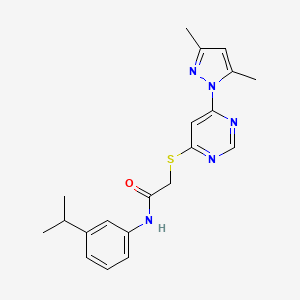
![2-Chloro-N-(4-fluoro-2-methylphenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2451885.png)
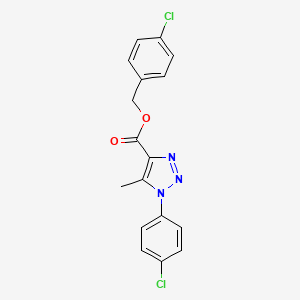
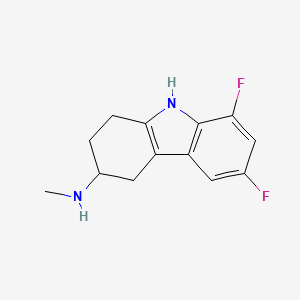

![3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2451892.png)
